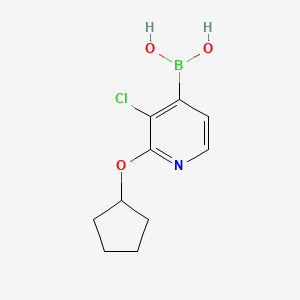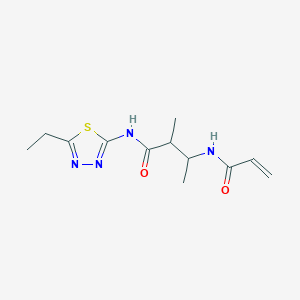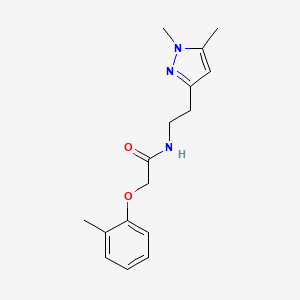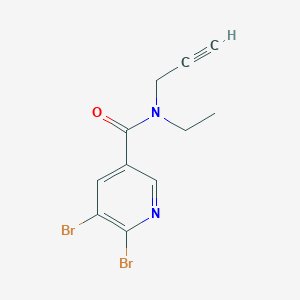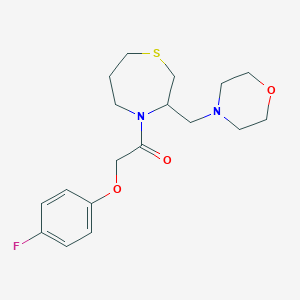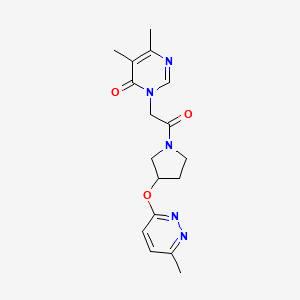
5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves several steps, typically starting with the preparation of intermediate compounds. Each step requires careful control of reaction conditions such as temperature, pH, and the use of specific catalysts. Common synthetic routes include condensation reactions, nucleophilic substitution, and cyclization reactions to form the desired heterocycles.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized to increase yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, various nucleophiles or electrophiles
Major Products: The specific products formed depend on the type of reaction and the conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
科学研究应用
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique structure makes it useful in the synthesis of various heterocyclic compounds.
Biology: The compound is of interest in biological research due to its potential interactions with biological macromolecules. Studies have investigated its binding affinity to certain enzymes and receptors.
Medicine: In medical research, this compound has shown promise as a potential therapeutic agent due to its bioactivity. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their function. Molecular targets could include key proteins involved in disease pathways, making it a candidate for drug development.
相似化合物的比较
Pyrimidin-4(3H)-one derivatives
Pyridazine derivatives
Compounds with pyrrolidin-1-yl groups
The uniqueness of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one lies in its specific structural configuration, offering a diverse range of applications and reactivity patterns that are not commonly observed in related compounds.
属性
IUPAC Name |
5,6-dimethyl-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-5-15(20-19-11)25-14-6-7-21(8-14)16(23)9-22-10-18-13(3)12(2)17(22)24/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDSVJBUAUVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2630044.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2630045.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630052.png)
